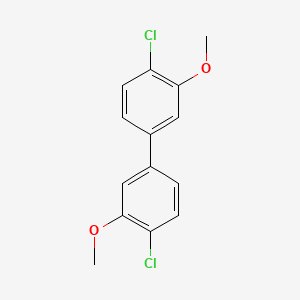

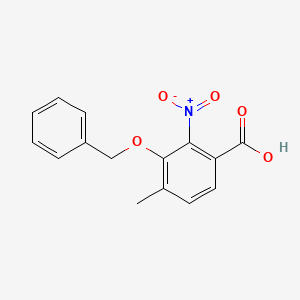

![molecular formula C7H8N4O B1659675 5,7-ジメチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-2(1H)-オン CAS No. 67089-24-1](/img/structure/B1659675.png)

5,7-ジメチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-2(1H)-オン

説明

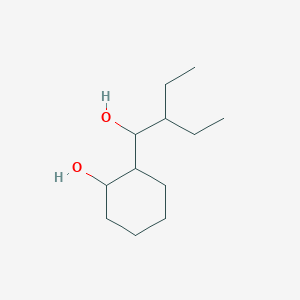

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one is a chemical compound with the molecular formula C9H10N4O2 . It is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis of a related compound through the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2 .Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a triazole ring fused with a pyrimidine ring . The compound also contains two methyl groups attached to the triazole ring .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can form complexes with metals such as Zn, Cd, and Hg . It can also be used as a building block in the synthesis of other compounds, such as those containing a pyrazole scaffold .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 206.20 g/mol and a topological polar surface area of 80.4 Ų . It has one hydrogen bond donor and five hydrogen bond acceptors .科学的研究の応用

二環式ヘテロ環化合物の合成

この化合物は、二環式ヘテロ環化合物の合成に使用することができます . 具体的には、トリアゾール、1,3,4-オキサジアゾール、および1,3,4-チアジアゾールに変換することができます . これらの化合物は、化学のさまざまな分野で幅広い用途を持っています .

農薬化学

この化合物を含む窒素含有ヘテロ環の研究は、農薬化学のホットトピックです . この化合物の誘導体は、新規農薬の開発に使用できる可能性があります .

医薬品への応用

この化合物を含む1,2,4-トリアゾロ[1,5-a]ピリミジンのさまざまな誘導体は、医薬品化学で用途が見出されています . それらは、新規薬剤の開発に使用できる可能性があります .

農業化学

農薬化学における潜在的な用途に加えて、この化合物とその誘導体は、農業化学の他の分野でも用途がある可能性があります .

写真乳剤

歴史的に、関連化合物である5-メチル-7-ヒドロキシ-1,2,4-トリアゾロ[1,5-a]ピリミジンは、写真乳剤の優れた安定剤であることがわかりました . 「5,7-ジメチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-2(1H)-オン」も同様の用途がある可能性があります .

抗がん研究

この化合物を含む一連の1,2,4-トリアゾロ[1,5-a]ピリミジン誘導体は、コムブレタスタチンCA-4アナログとして設計および合成されました . それらは、抗がん活性とチューブリン重合阻害活性をスクリーニングされました .

作用機序

The mechanism of action of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one is not fully understood. However, studies have shown that the compound exhibits its pharmacological activities through various mechanisms, including inhibition of protein kinases, modulation of the immune system, and induction of apoptosis.

Biochemical and Physiological Effects:

Studies have shown that 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one exhibits various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and viruses. It has also been shown to reduce inflammation and oxidative stress. Additionally, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

実験室実験の利点と制限

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one has several advantages for lab experiments. The compound is relatively easy to synthesize and purify. It exhibits potent pharmacological activities, making it a useful tool for studying various biological processes. However, the compound also has limitations. Its mechanism of action is not fully understood, and its pharmacokinetic properties are not well characterized.

将来の方向性

There are several future directions for the study of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one. One direction is to further investigate its mechanism of action and pharmacokinetic properties. Another direction is to explore its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound could be studied for its potential use as a photosensitizer in photodynamic therapy. Overall, further research on 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one could lead to the development of new therapeutic agents for various diseases.

特性

IUPAC Name |

5,7-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-4-3-5(2)11-6(8-4)9-7(12)10-11/h3H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKPSOXMJCFGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=O)NN12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612500 | |

| Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67089-24-1 | |

| Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

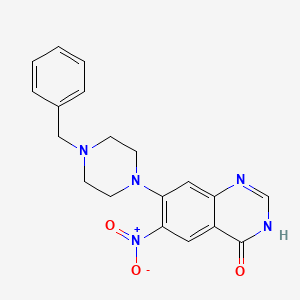

![5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole](/img/structure/B1659597.png)

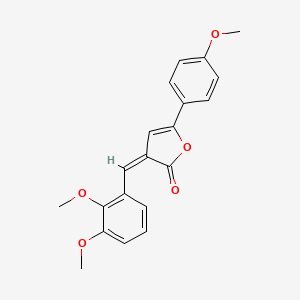

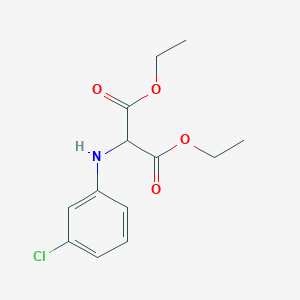

![N'~1~,N'~2~-bis[(1E)-(4-hydroxyphenyl)methylene]ethanedihydrazide](/img/structure/B1659599.png)

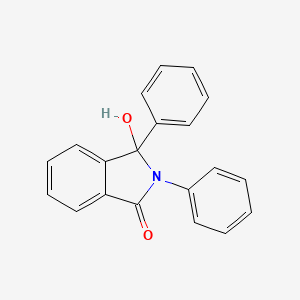

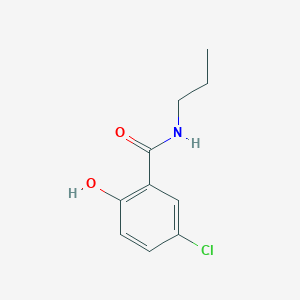

![2-(4-Nitro-phenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1659603.png)

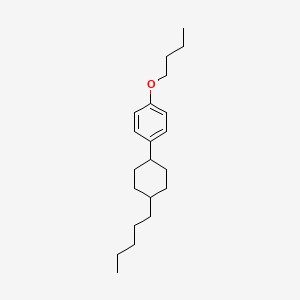

![2,6-Dioctylpyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B1659605.png)

![n-(4-{[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]amino}phenyl)acetamide](/img/structure/B1659612.png)